

Technical Guide: Physical Properties of 4-Hydroxyisophthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physical properties of **4-Hydroxyisophthalonitrile**. It is important to note that the term "**4-Hydroxyisophthalonitrile**" can be ambiguous. This document focuses on the most prominently cited derivative, 4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS RN: 28343-61-5), a significant metabolite of the fungicide Chlorothalonil.^{[1][2][3]} This guide is intended for researchers, scientists, and professionals in drug development who require detailed physical property data and standardized experimental protocols.

Data Presentation: Core Physical Properties

The following table summarizes the key physical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, compiled from various sources.

Property	Value	Source
Molecular Formula	<chem>C8HCl3N2O</chem>	[1] [2] [4]
Molecular Weight	247.47 g/mol	[1] [4]
Melting Point	262-264 °C	[1]
Boiling Point (Predicted)	355.0 ± 42.0 °C	[1]
Water Solubility	13.5 mg/L at 20 °C, pH 7	[5]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol.	[1]
Appearance	Off-White to Pale Beige Solid	[1]
pKa (Predicted)	1.67 ± 0.33	[1]
LogP (Predicted)	2.5	[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[\[8\]](#)
- Capillary tubes (sealed at one end)[\[8\]](#)[\[9\]](#)
- Thermometer
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: Ensure the sample of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is pure and completely dry.[9] Grind the crystalline solid into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[8][9]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
- Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
- Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
- Replicate Measurements: Perform at least two more measurements to ensure the reproducibility of the results.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

While 4-Hydroxy-2,5,6-trichloroisophthalonitrile is a solid at room temperature, a predicted boiling point is available. The experimental determination for such a high-boiling point solid would require specialized equipment. A general method for determining the boiling point of a liquid is provided below for context.

Apparatus:

- Thiele tube[10][11]

- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Mineral oil

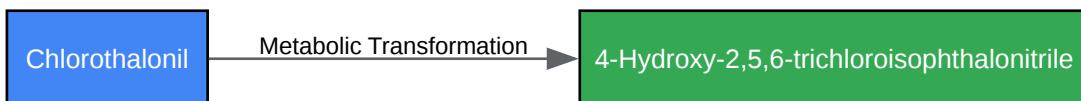
Procedure:

- Sample Preparation: Place a small amount of the liquid sample into the small test tube.
- Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube. [\[10\]](#)
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[11\]](#) Insert this assembly into the Thiele tube containing mineral oil.[\[10\]](#)[\[11\]](#)
- Heating: Gently heat the side arm of the Thiele tube with a slow and steady flame.[\[10\]](#)[\[12\]](#) This design promotes even heat distribution through convection currents in the oil.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[10\]](#) Continue heating until a continuous and rapid stream of bubbles is observed.
- Recording the Boiling Point: Turn off the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[\[10\]](#)

Solubility Determination (Isothermal Saturation Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a solid in a liquid at a specific temperature.[\[13\]](#)[\[14\]](#)

Apparatus:


- Conical flasks with stoppers
- Thermostatically controlled shaker bath
- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution: Add an excess amount of solid 4-Hydroxy-2,5,6-trichloroisophthalonitrile to a series of conical flasks containing a known volume of the desired solvent (e.g., water, DMSO, Methanol). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20°C). Shake the flasks for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.^[15] Periodically take samples and analyze the concentration until it remains constant over time.
- Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pipette fitted with a filter to prevent any undissolved solid from being transferred.^[13]
- Concentration Analysis: Dilute the filtered saturated solution to a known volume with the solvent. Analyze the concentration of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation: Calculate the solubility in mg/L or other appropriate units based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the metabolic relationship between Chlorothalonil and its primary metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]
- 2. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-hydroxy-2,5,6-trichloroisophthalonitrile (Ref: R182281) [sitem.herts.ac.uk]
- 6. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Hydroxyisophthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041444#4-hydroxyisophthalonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com